![molecular formula C52H96O16S B1264259 2-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-3-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264259.png)
2-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-3-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-3-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is acylated at the 2-position with (2E,4S)-2,4-dimethyldocos-2-enoic acid, and at the 3-position with palmitoic acid. It is a sulfoglycolipid and a polyacyl alpha,alpha-trehalose derivative. It derives from an alpha,alpha-trehalose.
Scientific Research Applications
Structural Characterization and Biological Roles
Mycobacterium tuberculosis Sulfatides : This compound is part of a group of multiacylated trehalose 2-sulfates produced by Mycobacterium tuberculosis, where it plays a role in the structure of the cell wall. The structural analysis of these sulfatides reveals the specific locations of acyl substituents, contributing to understanding the biology of the bacterium and its implications in diseases like tuberculosis (Goren, Brokl, & Das, 1976).
Sulfolipids in Mycobacterium tuberculosis : The compound is a key constituent in the sulfolipids of Mycobacterium tuberculosis. This study focused on understanding the specific structural features of these lipids, including their acylation patterns, which are crucial for the bacterium's survival and pathogenicity (Hsu, 2016).
Role in Cryopreservation and Membrane Integrity
Impact on Intermembrane Forces : Trehalose, a component of this compound, has been studied for its role in preserving membrane integrity in dehydration and freezing conditions. This research explored the effects of trehalose and dimethyl sulfoxide on phosphatidylcholine bilayers, providing insights into its potential application in cryopreservation and biological stability (Pincet, Perez, & Wolfe, 1994).
Enhancing Stem Cell Viability Post-Cryopreservation : Trehalose, as part of this compound, shows potential in enhancing the viability of mesenchymal stem cells after cryopreservation. This research indicates that trehalose preincubation can protect cells against the damaging effects of the cryopreservation process, which is critical for biomedical applications like stem cell therapy (Kusuma, Hadi, Kiranadi, & Boediono, 2016).
Synthesis and Modification for Biomedical Applications
Synthesis of Mycobacterial Antigens : The compound serves as an intermediate in the synthesis of mycobacterial antigens, which are important for understanding and potentially treating diseases caused by Mycobacterium species. The synthesis of such antigens provides a pathway to develop new diagnostics and therapeutic strategies (Wallace & Minnikin, 1994).
Novel Osmolyte in Haloalkaliphilic Archaea : Part of this compound, 2-sulfotrehalose, acts as a novel osmolyte in certain archaea, adapting to high salt conditions. This discovery expands the understanding of microbial adaptation mechanisms in extreme environments, which could have implications for biotechnology and astrobiology (Desmarais, Jablonski, Fedarko, & Roberts, 1997).
properties
Product Name |
2-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-3-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose |
|---|---|
Molecular Formula |
C52H96O16S |
Molecular Weight |
1009.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-4-hexadecanoyloxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl] (E,4S)-2,4-dimethyldocos-2-enoate |
InChI |
InChI=1S/C52H96O16S/c1-5-7-9-11-13-15-17-19-20-21-23-24-26-28-30-32-34-39(3)36-40(4)50(59)66-49-47(65-43(55)35-33-31-29-27-25-22-18-16-14-12-10-8-6-2)45(57)42(38-54)64-52(49)67-51-48(68-69(60,61)62)46(58)44(56)41(37-53)63-51/h36,39,41-42,44-49,51-54,56-58H,5-35,37-38H2,1-4H3,(H,60,61,62)/b40-36+/t39-,41+,42+,44+,45+,46-,47-,48+,49+,51+,52+/m0/s1 |
InChI Key |
BVYLWIIJIYRLAT-ZKGQKARYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC[C@H](C)/C=C(\C)/C(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)C=C(C)C(=O)OC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



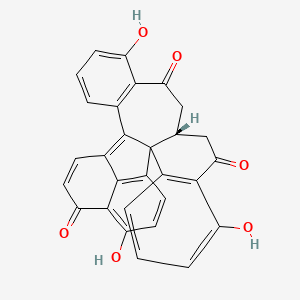
![(Z)-4-[3-(benzylamino)phenyl]-2-hydroxy-4-oxo-but-2-enoic acid](/img/structure/B1264178.png)
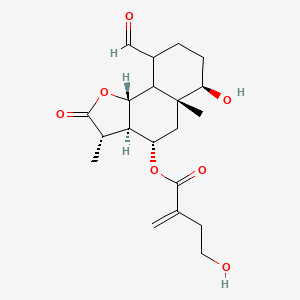
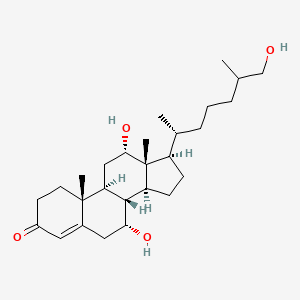
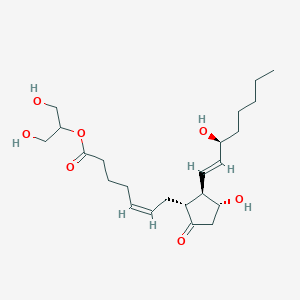
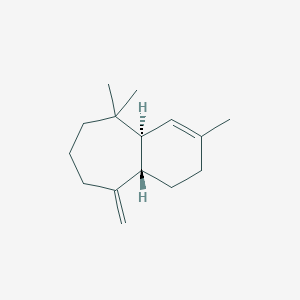
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-5-(methoxymethyl)-2-furancarboxamide](/img/structure/B1264187.png)
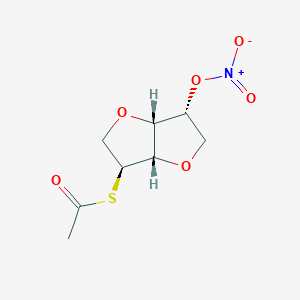
![4-(4-Acetyloxyphenyl)benzoic acid [2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] ester](/img/structure/B1264193.png)
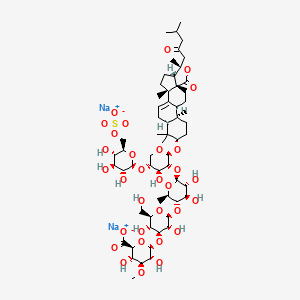
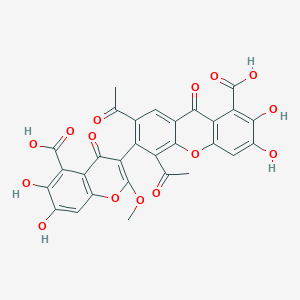
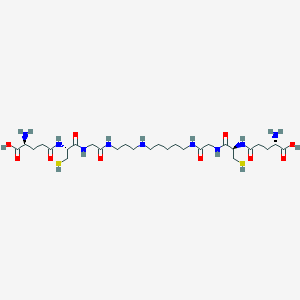
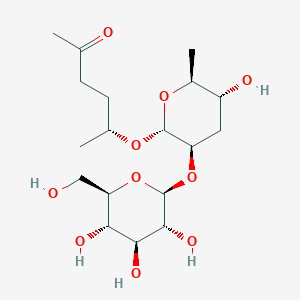
![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B1264199.png)